molecular formula C17H16ClN3OS B3485593 3-(3-chlorophenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole

3-(3-chlorophenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole

Cat. No. B3485593
M. Wt: 345.8 g/mol
InChI Key: MVHJVCIKELXMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the triazole family and has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole is not well understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by inhibiting the synthesis of ergosterol, a component of the fungal cell membrane. The anticancer properties of the compound are thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in animals. However, further studies are needed to determine the long-term effects of the compound on human health.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-chlorophenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole in lab experiments is its relatively low cost and easy synthesis. The compound has also been shown to possess potent antimicrobial, antifungal, and anticancer properties, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 3-(3-chlorophenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole. One direction is to investigate its potential as a drug candidate for the treatment of tuberculosis, malaria, and cancer. Another direction is to study its potential applications in agriculture, such as a fungicide or insecticide. Additionally, further research is needed to determine the long-term effects of the compound on human health and its potential toxicity at high concentrations.

Scientific Research Applications

3-(3-chlorophenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole has been studied extensively for its potential applications in medicinal chemistry. This compound has been shown to possess antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential drug candidate for the treatment of various diseases, including tuberculosis, malaria, and cancer.

properties

IUPAC Name

3-(3-chlorophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-21-16(13-6-4-7-14(18)10-13)19-20-17(21)23-11-12-5-3-8-15(9-12)22-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJVCIKELXMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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